molecular formula C21H15N3O2S B3398900 (2E,4E)-4-methyl-2-(4-(3-nitrophenyl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile CAS No. 1021262-36-1

(2E,4E)-4-methyl-2-(4-(3-nitrophenyl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

Cat. No. B3398900
CAS RN: 1021262-36-1
M. Wt: 373.4 g/mol
InChI Key: GIQJFJODWXKFHG-MIKCAUBTSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a nitrile group (-CN), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a phenyl group (a six-membered carbon ring, as found in benzene). These functional groups suggest that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in coupling reactions with other organic compounds. The thiazole ring could potentially undergo electrophilic substitution reactions, similar to other aromatic compounds .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored as a synthetic intermediate in the preparation of other complex molecules .

properties

IUPAC Name

(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c1-15(10-16-6-3-2-4-7-16)11-18(13-22)21-23-20(14-27-21)17-8-5-9-19(12-17)24(25)26/h2-12,14H,1H3/b15-10+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQJFJODWXKFHG-MIKCAUBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-4-methyl-2-(4-(3-nitrophenyl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-4-methyl-2-(4-(3-nitrophenyl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

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